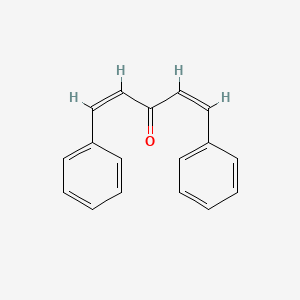
Dibenzalacetone, (1Z,4Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzalacetone, (1Z,4Z)-, also known as (1Z,4Z)-1,5-diphenylpenta-1,4-dien-3-one, is an organic compound with the molecular formula C₁₇H₁₄O. It is a pale-yellow solid that is insoluble in water but soluble in ethanol. This compound is known for its applications in organic synthesis and its role as a ligand in organometallic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
Dibenzalacetone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{2 C₆H₅CHO + CH₃COCH₃ → C₁₇H₁₄O + H₂O} ] In this reaction, two moles of benzaldehyde react with one mole of acetone to form dibenzalacetone and water. The reaction is typically carried out in an ethanol-water mixture at a temperature of around 30°C .
Industrial Production Methods
Industrial production of dibenzalacetone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization .
化学反応の分析
Types of Reactions
Dibenzalacetone undergoes various chemical reactions, including:
Oxidation: Dibenzalacetone can be oxidized to form benzoic acid and other oxidation products.
Reduction: It can be reduced to form dibenzylacetone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Cycloaddition: Sunlight or UV light is used to initiate the cycloaddition reactions.
Major Products
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Dibenzylacetone.
Cycloaddition: Dimeric and trimeric cyclobutane cycloadducts.
科学的研究の応用
Dibenzalacetone has a wide range of applications in scientific research:
作用機序
The mechanism of action of dibenzalacetone involves its ability to act as a ligand, forming complexes with metal ions. This property is utilized in organometallic chemistry to stabilize metal complexes. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .
類似化合物との比較
Dibenzalacetone can be compared with similar compounds such as benzalacetone and cinnamaldehyde:
Benzalacetone: Similar to dibenzalacetone but with only one benzylidene group. It is used in the synthesis of various organic compounds.
Cinnamaldehyde: Contains a similar α,β-unsaturated carbonyl structure but with a different aromatic ring. It is known for its use in flavorings and fragrances.
Dibenzalacetone is unique due to its ability to form stable metal complexes and its potential antioxidant properties .
特性
CAS番号 |
58321-78-1 |
|---|---|
分子式 |
C17H14O |
分子量 |
234.29 g/mol |
IUPAC名 |
(1Z,4Z)-1,5-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12- |
InChIキー |
WMKGGPCROCCUDY-XSYHWHKQSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\C(=O)/C=C\C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















